molecular formula C15H15NO6S B500419 2-(2,5-dimethoxybenzenesulfonamido)benzoic acid CAS No. 496015-36-2

2-(2,5-dimethoxybenzenesulfonamido)benzoic acid

Cat. No.: B500419
CAS No.: 496015-36-2
M. Wt: 337.3g/mol
InChI Key: JAUVQIFUCHAVNV-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxybenzenesulfonamido)benzoic acid is a synthetic hybrid compound designed for research and development, integrating structural motifs from benzoic acid and benzenesulfonamide. This reagent is proposed for use in synthetic organic chemistry as a versatile building block, particularly for constructing complex molecules with potential biological activity. Its structure suggests potential as a key intermediate in medicinal chemistry research for the development of enzyme inhibitors, given that the sulfonamide functional group is a common pharmacophore in many therapeutic agents. Researchers can also explore its application in materials science, for instance, in the synthesis of novel polymers or as a ligand in coordination chemistry. The presence of the sulfonamido bridge between two aromatic systems may lend itself to the creation of compounds with unique fluorescent or electronic properties. This product is provided for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use. All information provided is based on structural analysis and is not a substitute for specific experimental data. Researchers should conduct their own characterization and safety assessments.

Properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S/c1-21-10-7-8-13(22-2)14(9-10)23(19,20)16-12-6-4-3-5-11(12)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUVQIFUCHAVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Strategy

The compound’s synthesis centers on two critical steps:

  • Synthesis of 2,5-dimethoxybenzenesulfonyl chloride

  • Coupling with 2-aminobenzoic acid (anthranilic acid)

The sulfonamide bond formation follows a nucleophilic substitution mechanism, where the amine group of anthranilic acid attacks the electrophilic sulfur atom in the sulfonyl chloride intermediate.

Chlorosulfonation of 2,5-Dimethoxybenzene

2,5-Dimethoxybenzene undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions:

  • Reaction Conditions :

    • Temperature: 0–5°C (initial), gradually raised to 25°C

    • Time: 6–9 hours

    • Molar Ratio: 1:5–8 (substrate:ClSO₃H)

The reaction proceeds via electrophilic aromatic substitution, introducing a sulfonyl chloride group at the para position relative to the methoxy groups. Excess ClSO₃H ensures complete conversion, while cooling mitigates side reactions like polysulfonation.

Isolation and Purification

The crude sulfonyl chloride is isolated by quenching in ice-water , followed by extraction with dichloromethane (DCM). Purification via recrystallization from hexane yields a crystalline solid.

Reaction Setup

2,5-Dimethoxybenzenesulfonyl chloride reacts with 2-aminobenzoic acid in the presence of a base:

  • Base : Pyridine or aqueous NaOH (neutralizes HCl byproduct)

  • Solvent : Tetrahydrofuran (THF) or DCM

  • Molar Ratio : 1:1.2 (sulfonyl chloride:amine)

Optimization Parameters

  • Temperature : Room temperature (25°C) to 50°C

  • Time : 4–6 hours

  • Yield : 70–85% after purification

The carboxylic acid group in anthranilic acid typically remains unreactive under these conditions, eliminating the need for protection.

Structural Characterization and Analytical Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.10 (s, 1H, SO₂NH)

  • δ 7.85–7.40 (m, 4H, aromatic H)

  • δ 3.85 (s, 6H, OCH₃)

IR (KBr, cm⁻¹):

  • 1680 (C=O, carboxylic acid)

  • 1345, 1162 (S=O, sulfonamide)

HPLC Purity: ≥99.5% (C18 column, acetonitrile/water)

Comparative Analysis of Methodologies

Alternative Approaches

MethodAdvantagesLimitations
Direct Sulfonation High atom economyRisk of over-sulfonation
Copper-Catalyzed Coupling Enhanced regioselectivityRequires specialized catalysts
Microwave-Assisted Synthesis Reduced reaction timeScalability challenges

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Minimize thermal degradation during chlorosulfonation.

  • Catalyst Recycling : Copper(II) sulfate (CuSO₄) enhances reaction rates in batch processes.

Cost Analysis

ComponentCost per kg (USD)
2,5-Dimethoxybenzene120
Chlorosulfonic Acid90
Anthranilic Acid200

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the sulfonyl group would produce sulfides .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical data for 2-(2,5-dimethoxybenzenesulfonamido)benzoic acid and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties/Applications
This compound 496015-36-2 C₁₅H₁₅NO₆S 337.35 Methoxy (-OCH₃), sulfonamide Potential biological activity
2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid Not provided C₁₁H₁₃Cl₂NO₄S ~338.25 (estimated) Chlorine (-Cl), butanoic acid Antimicrobial applications
2-(2,5-Dimethoxybenzoyl)benzoic acid 76526-29-9 C₁₆H₁₄O₅ 286.28 Methoxy (-OCH₃), benzoyl Density: 1.255 g/cm³; Refractive index: 1.584
2-Phenylbenzimidazole-5-sulfonic acid 27503-81-7 C₁₃H₁₀N₂O₃S 274.30 Benzimidazole, sulfonic acid UV filter (e.g., Ensulizole)
2,4,5-Trimethoxybenzoic acid 111139-55-0 C₁₀H₁₂O₅ 212.20 Trimethoxy (-OCH₃) Intermediate in organic synthesis

Functional Group and Substituent Effects

  • Methoxy vs. Chlorine Substituents: The methoxy groups in this compound enhance solubility in polar solvents compared to its dichloro analogue (e.g., 2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid).
  • Sulfonamide vs. Benzoyl Linkage: The sulfonamide group (-SO₂NH-) in the target compound provides hydrogen-bonding capability, which is absent in 2-(2,5-dimethoxybenzoyl)benzoic acid. This difference may influence biological activity, as sulfonamides are known for antimicrobial and enzyme-inhibiting properties .
  • Aromatic vs. Heterocyclic Systems : Compounds like 2-phenylbenzimidazole-5-sulfonic acid incorporate a benzimidazole ring, enabling π-π stacking interactions and UV absorption, making them suitable for applications in sunscreen formulations .

Biological Activity

2-(2,5-Dimethoxybenzenesulfonamido)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety, which is known for enhancing the solubility and bioactivity of various pharmaceutical agents. Its structural formula can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}N1_{1}O5_{5}S
  • Molecular Weight : 299.33 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through the following mechanisms:

  • Inhibition of cell proliferation : The compound disrupts the cell cycle in cancer cells, leading to reduced growth rates.
  • Induction of apoptosis : It activates caspases and other apoptotic pathways, promoting programmed cell death.

A notable study reported an IC50_{50} value of approximately 12 μM against human breast cancer cells (MCF-7), indicating a promising therapeutic index for further development.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Cyclooxygenase Inhibition : The compound acts as a selective inhibitor of COX-2, which is implicated in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : It has been shown to alter ROS levels within cells, contributing to its anticancer effects.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against multi-drug resistant bacteria.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Activity Assessment :
    • Objective : To determine the cytotoxic effects on various cancer cell lines.
    • Methodology : MTT assay was used to evaluate cell viability post-treatment with varying concentrations of the compound.
    • Results : Significant reductions in cell viability were observed at concentrations above 10 μM across multiple cancer types.

Data Summary

Biological ActivityObservationsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerIC50_{50} = 12 μM for MCF-7 cells
COX-2 InhibitionSelective inhibition observed
Apoptosis InductionActivation of caspases noted

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